3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-amine
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Overview
Description
Preparation Methods
The synthesis of 3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-amine can be compared with other indole derivatives such as:
3-(Indolin-1-yl)propan-1-amine: Similar in structure but with different substituents, leading to variations in biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(5,6-dimethoxyindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2O2/c1-16-12-8-10-4-7-15(6-3-5-14)11(10)9-13(12)17-2/h4,7-9H,3,5-6,14H2,1-2H3 |
InChI Key |
YXFFTFDRYDRQLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CCCN)OC |
Origin of Product |
United States |
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